

# SAR245408 (XL147): A Technical Guide to Target Binding Affinity and Mechanism of Action

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## Compound of Interest

Compound Name: XL147

Cat. No.: B1682294

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This technical guide provides a comprehensive overview of the target binding affinity and mechanism of action of SAR245408, also known as **XL147** or pilaralisib. SAR245408 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.

## Quantitative Analysis of Target Binding Affinity

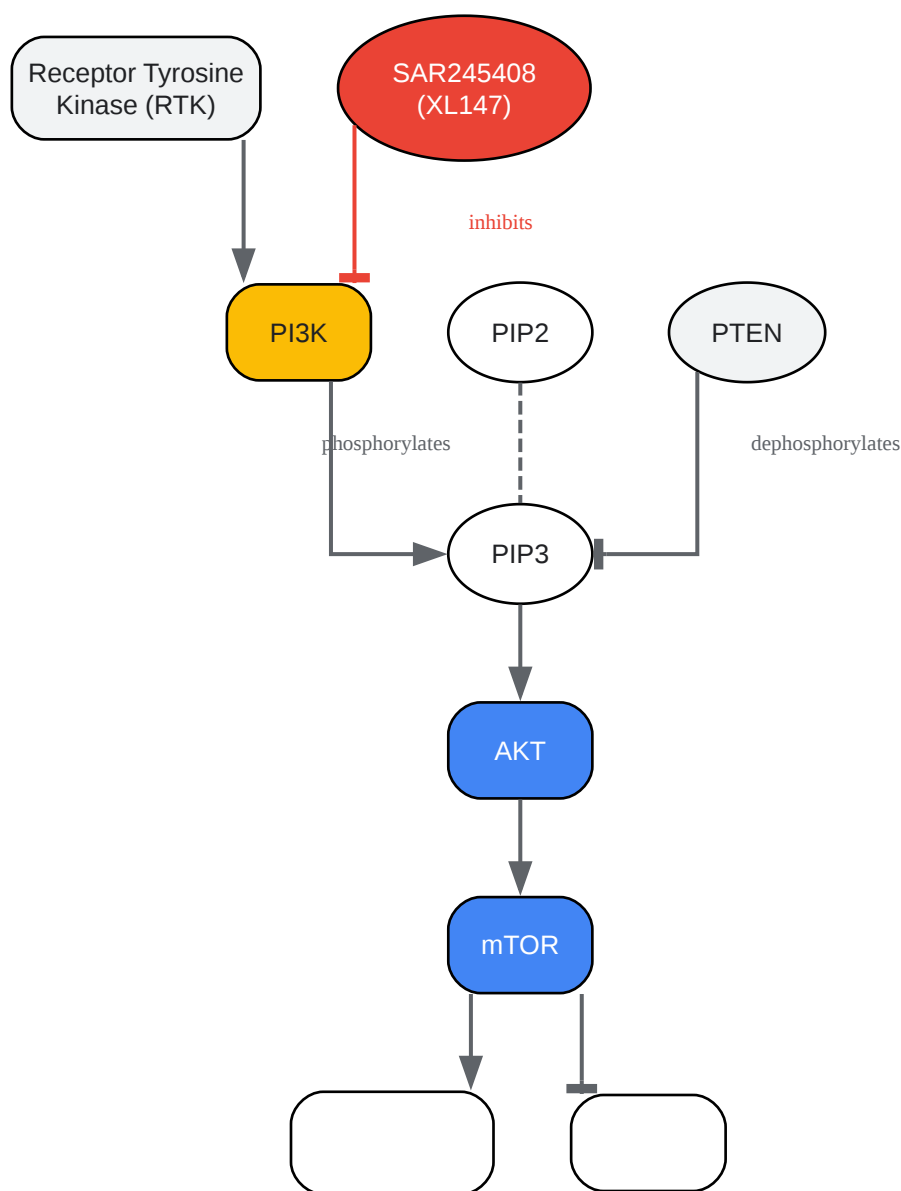
SAR245408 demonstrates potent inhibitory activity against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC<sub>50</sub>) have been determined in biochemical assays, providing a quantitative measure of the compound's potency against each isoform.

Target	IC50 (nM)	Assay Type
PI3K $\alpha$ (p110 $\alpha$ )	39	Biochemical Assay
PI3K $\beta$ (p110 $\beta$ )	383	Biochemical Assay
PI3K $\delta$ (p110 $\delta$ )	36	Biochemical Assay
PI3K $\gamma$ (p110 $\gamma$ )	23	Biochemical Assay
mTOR	>15,000	Biochemical Assay[1]
DNA-PK	4,750	Biochemical Assay[1]

Note: Data regarding the specific binding affinity of SAR245408 against the common p110 $\alpha$  H1047R mutant was not available in the reviewed literature. However, clinical studies have suggested that tumors with PIK3CA H1047R mutations may be responsive to PI3K pathway inhibitors.

## Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

SAR245408 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. [2][3] Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including cell growth, proliferation, and survival. The tumor suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3. By inhibiting the production of PIP3, SAR245408 effectively blocks the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[3][4]



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PI3K/AKT/mTOR Signaling Pathway Inhibition by SAR245408.

## Experimental Protocols

The determination of the target binding affinity of SAR245408 is typically performed using biochemical kinase assays. Below are detailed methodologies for commonly used assays.

### In Vitro PI3K Kinase Inhibition Assay (HTRF®)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K enzymatic activity.

Materials:

- Purified recombinant PI3K enzyme (e.g., PI3K $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ )
- Lipid substrate (e.g., PIP2)
- ATP
- SAR245408 (or other test compounds)
- HTRF® Kinase Assay Kit (containing detection reagents)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.05% CHAPS)
- 384-well low-volume microplates

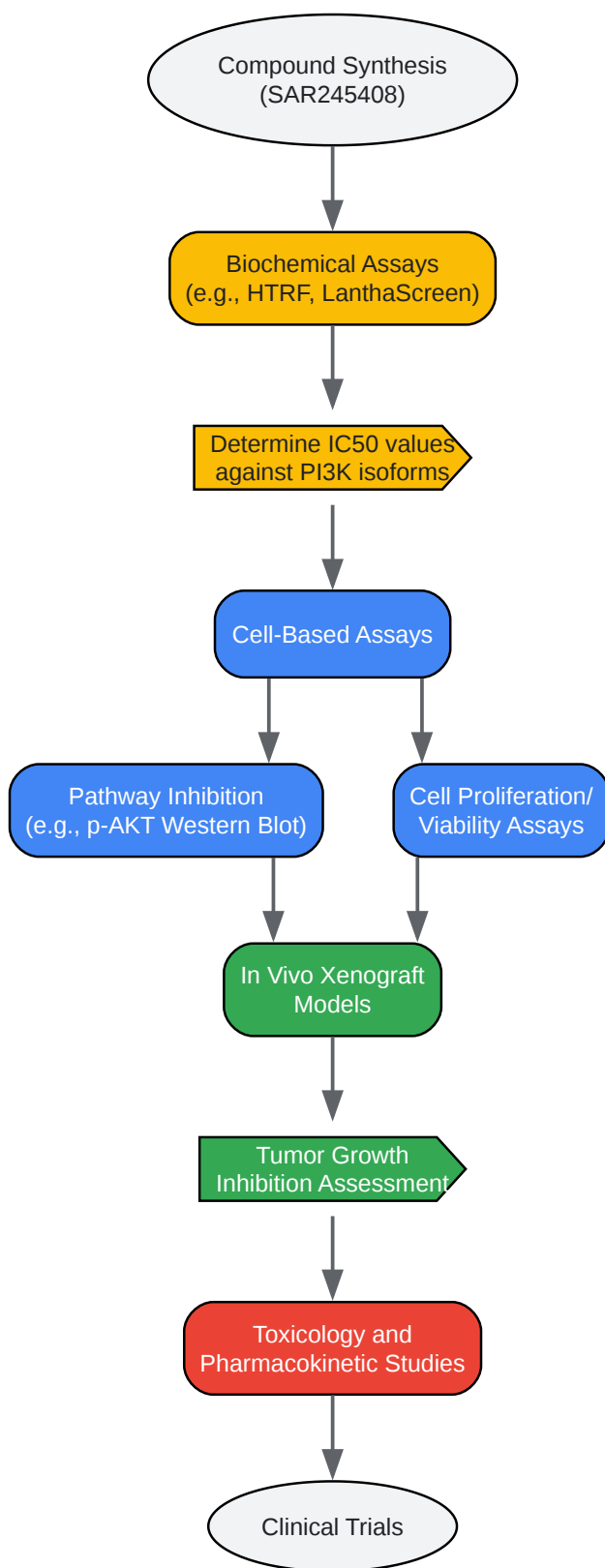
Procedure:

- **Compound Preparation:** Prepare a serial dilution of SAR245408 in 100% DMSO.
- **Enzyme and Substrate Preparation:** Dilute the PI3K enzyme and PIP2 substrate to their final desired concentrations in the assay buffer.
- **Reaction Initiation:** In a 384-well plate, add the test compound, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20  $\mu$ L.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Reaction Termination and Detection:** Stop the reaction by adding the HTRF® detection reagents as per the manufacturer's protocol. These reagents typically include a europium cryptate-labeled antibody that recognizes the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tag on the substrate or product.

- **Signal Measurement:** Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of product formed.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Experimental Workflow for PI3K Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a PI3K inhibitor like SAR245408 involves a multi-step process, from initial biochemical screening to cellular and in vivo studies.



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General Experimental Workflow for PI3K Inhibitor Evaluation.

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